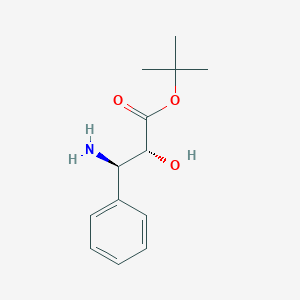

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

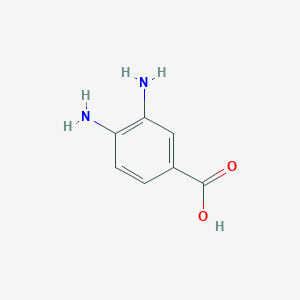

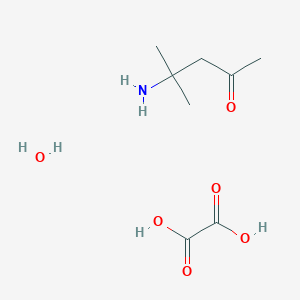

The compound "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" is a chiral amino acid derivative characterized by the presence of a t-butyl group, an amino group, and a hydroxyl group attached to a phenylpropanoate backbone. This structure suggests potential applications in the synthesis of biologically active molecules or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related t-butyl amino acid derivatives has been explored in various studies. For instance, the preparation of N-protected amino acids, which could be structurally related to the compound , can be achieved using 2-phenylisopropyl and t-butyl trichloroacetimidates under mild neutral conditions . Additionally, the stereoselective synthesis of t-butyl 2-amino-2,5-dideoxy-l-lyxo-pentanoate, a compound with a similar t-butyl and amino acid motif, has been reported using a diastereoselective addition reaction mediated by MgBr2 . These methods could potentially be adapted for the synthesis of "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate."

Molecular Structure Analysis

The molecular structure of compounds similar to "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" has been studied using various analytical techniques. For example, the structure of a t-butyl substituted compound was analyzed using NMR and X-ray techniques, revealing that it exists in different forms depending on the state (solution or solid) . This suggests that the compound of interest may also exhibit interesting structural properties that could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of t-butyl amino acid derivatives can be complex. For instance, the chemistry of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenylpropionate involves selective aldol condensation and further transformation into different products depending on the stereochemistry . This indicates that "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" could also undergo various chemical reactions, which would be worth exploring in detail.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" are not directly reported, related compounds provide some insight. For example, the breakdown products of α-Phenyl-N-t-butyl nitrone, which include an N-t-butyl hydroxylamine, have been shown to possess potent biological activity, such as delaying senescence in human lung fibroblasts . This suggests that the compound of interest may also exhibit unique physical and chemical properties that could be beneficial in biomedical applications.

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDZKKASRJHWGD-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)